Cas no 2649069-05-4 (Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester)

Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester
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- Inchi: 1S/C9H15NO3/c1-9(2,3)8(12)13-6-4-5-10-7-11/h4-6H2,1-3H3
- InChI Key: UEIOVRSEPTUCFY-UHFFFAOYSA-N
- SMILES: C(OCCCN=C=O)(=O)C(C)(C)C
Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341207-1.0g |
3-isocyanatopropyl 2,2-dimethylpropanoate |
2649069-05-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-341207-5.0g |
3-isocyanatopropyl 2,2-dimethylpropanoate |
2649069-05-4 | 5.0g |
$3065.0 | 2023-02-23 | ||
Enamine | EN300-341207-0.1g |
3-isocyanatopropyl 2,2-dimethylpropanoate |
2649069-05-4 | 0.1g |
$930.0 | 2023-02-23 | ||
Enamine | EN300-341207-10.0g |
3-isocyanatopropyl 2,2-dimethylpropanoate |
2649069-05-4 | 10.0g |
$4545.0 | 2023-02-23 | ||
Enamine | EN300-341207-0.5g |
3-isocyanatopropyl 2,2-dimethylpropanoate |
2649069-05-4 | 0.5g |
$1014.0 | 2023-02-23 | ||
Enamine | EN300-341207-2.5g |
3-isocyanatopropyl 2,2-dimethylpropanoate |
2649069-05-4 | 2.5g |
$2071.0 | 2023-02-23 | ||
Enamine | EN300-341207-0.05g |
3-isocyanatopropyl 2,2-dimethylpropanoate |
2649069-05-4 | 0.05g |
$888.0 | 2023-02-23 | ||
Enamine | EN300-341207-0.25g |
3-isocyanatopropyl 2,2-dimethylpropanoate |
2649069-05-4 | 0.25g |
$972.0 | 2023-02-23 |
Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
Additional information on Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester
Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester (CAS No. 2649069-05-4): An Overview
Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester (CAS No. 2649069-05-4) is a versatile compound with significant applications in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a propanoic acid backbone, a dimethyl group, and an isocyanatopropyl ester moiety. These structural features contribute to its diverse reactivity and potential uses in various chemical processes.
The chemical structure of Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester can be represented as follows: CH3C(CH3)2COOCH2CH2NCO. The presence of the isocyanate group (NCO) makes this compound highly reactive and suitable for use in the synthesis of urethanes and other derivatives. The dimethyl substitution on the propanoic acid backbone provides additional stability and enhances the compound's solubility in organic solvents.
In recent years, Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester has gained attention for its potential applications in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of drugs with specific therapeutic properties. For instance, studies have shown that compounds derived from this ester can exhibit anti-inflammatory and analgesic effects, making them promising candidates for the development of new medications.
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of derivatives from Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester. These derivatives were tested for their biological activity and showed promising results in inhibiting key enzymes involved in inflammatory pathways. This research underscores the potential of this compound as a valuable building block in drug discovery and development.
Beyond pharmaceutical applications, Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester has also found use in polymer science. The reactivity of the isocyanate group allows it to participate in polymerization reactions, leading to the formation of polyurethanes with unique properties. Polyurethanes derived from this compound exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications such as coatings, adhesives, and elastomers.
The synthesis of Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester typically involves a multi-step process that includes the formation of the propanoic acid derivative and subsequent reaction with an isocyanate reagent. Advanced synthetic methods have been developed to improve yield and purity, ensuring that the final product meets high standards for use in both research and industrial settings.
In terms of safety and handling, it is important to note that while Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester is not classified as a hazardous substance under current regulations, proper precautions should still be taken when working with this compound. This includes using appropriate personal protective equipment (PPE) and ensuring adequate ventilation to minimize exposure risks.
The future prospects for Propanoic acid, 2,2-dimethyl-, 3-isocyanatopropyl ester are promising. Ongoing research continues to explore new applications and derivatives of this compound, driven by its unique chemical properties and potential benefits in various fields. As advancements in synthetic chemistry and materials science continue to evolve, it is likely that we will see even more innovative uses for this versatile compound.
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